molecular formula C64H103N21O14S B2517979 Apelin-12 (human, bovine, mouse, rat)

Apelin-12 (human, bovine, mouse, rat)

Cat. No.: B2517979
M. Wt: 1422.7 g/mol
InChI Key: KIODTAJAFBDDGP-TZIGXLGFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Apelin-12 is a peptide consisting of twelve amino acids, derived from the larger apelin precursorApelin-12 plays a significant role in various physiological processes, including cardiovascular regulation, fluid homeostasis, and energy metabolism .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Apelin-12 typically involves solid-phase peptide synthesis (SPPS) using the Fmoc (9-fluorenylmethoxycarbonyl) methodology. This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The temporary protection of the guanidine function of arginine residues by protonation (salt formation) is employed during the formation of the amide bond .

Industrial Production Methods: Industrial production of Apelin-12 follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often used to ensure precision and efficiency. The process involves the use of high-purity reagents and stringent quality control measures to produce peptides suitable for pharmaceutical applications .

Chemical Reactions Analysis

Types of Reactions: Apelin-12 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are crucial for modifying the peptide to enhance its stability and bioactivity.

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include modified peptides with enhanced stability, bioactivity, and resistance to enzymatic degradation .

Scientific Research Applications

Apelin-12 has a wide range of scientific research applications:

    Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.

    Biology: Plays a role in understanding cell signaling pathways and receptor-ligand interactions.

    Medicine: Investigated for its potential therapeutic applications in cardiovascular diseases, metabolic disorders, and neuroprotection.

    Industry: Utilized in the development of peptide-based drugs and therapeutic agents

Mechanism of Action

Apelin-12 exerts its effects by binding to the apelin receptor (APJ), a G-protein-coupled receptor. Upon binding, it activates various intracellular signaling pathways, including the phosphatidylinositol 3-kinase (PI3K) pathway, the extracellular signal-regulated kinase (ERK) pathway, and the nuclear factor kappa B (NF-κB) pathway. These pathways regulate processes such as cell proliferation, migration, and survival .

Comparison with Similar Compounds

Properties

IUPAC Name

(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-1-[2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]hexanoyl]amino]acetyl]pyrrolidine-2-carbonyl]amino]-4-methylsulfanylbutanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C64H103N21O14S/c1-37(2)30-44(79-53(89)42(18-10-25-73-64(69)70)77-58(94)49-20-12-27-84(49)60(96)40(66)16-9-24-72-63(67)68)54(90)82-47(35-86)56(92)80-45(32-39-33-71-36-75-39)55(91)76-41(17-7-8-23-65)52(88)74-34-51(87)83-26-11-19-48(83)57(93)78-43(22-29-100-3)61(97)85-28-13-21-50(85)59(95)81-46(62(98)99)31-38-14-5-4-6-15-38/h4-6,14-15,33,36-37,40-50,86H,7-13,16-32,34-35,65-66H2,1-3H3,(H,71,75)(H,74,88)(H,76,91)(H,77,94)(H,78,93)(H,79,89)(H,80,92)(H,81,95)(H,82,90)(H,98,99)(H4,67,68,72)(H4,69,70,73)/t40-,41-,42-,43-,44-,45-,46-,47-,48-,49-,50-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIODTAJAFBDDGP-TZIGXLGFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)NC(CO)C(=O)NC(CC1=CN=CN1)C(=O)NC(CCCCN)C(=O)NCC(=O)N2CCCC2C(=O)NC(CCSC)C(=O)N3CCCC3C(=O)NC(CC4=CC=CC=C4)C(=O)O)NC(=O)C(CCCN=C(N)N)NC(=O)C5CCCN5C(=O)C(CCCN=C(N)N)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@@H](C(=O)N[C@@H](CO)C(=O)N[C@@H](CC1=CN=CN1)C(=O)N[C@@H](CCCCN)C(=O)NCC(=O)N2CCC[C@H]2C(=O)N[C@@H](CCSC)C(=O)N3CCC[C@H]3C(=O)N[C@@H](CC4=CC=CC=C4)C(=O)O)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@@H]5CCCN5C(=O)[C@H](CCCN=C(N)N)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C64H103N21O14S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1422.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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